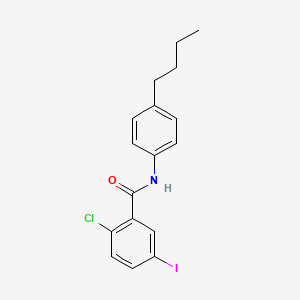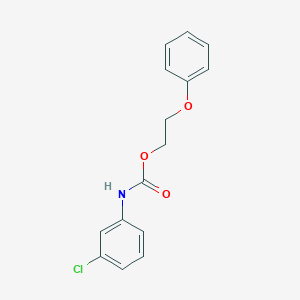![molecular formula C20H24N2O2 B5091596 N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide], commonly known as EDA-MPA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of bis(amides) and is known for its ability to bind to metal ions, particularly copper and zinc.
作用机制
The mechanism of action of EDA-MPA is based on its ability to bind to metal ions. It forms a stable complex with the metal ion, which can alter the properties of the metal ion and its surrounding environment. This can affect the activity of metalloproteins and enzymes that require metal ions for their function. EDA-MPA can also inhibit the activity of metalloenzymes by binding to the metal ion and preventing its interaction with other substrates.
Biochemical and Physiological Effects:
EDA-MPA has been shown to have a range of biochemical and physiological effects. It can modulate the activity of metalloproteins and enzymes, which can affect cellular processes such as DNA replication, protein synthesis, and signal transduction. EDA-MPA has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In addition, it has been used as a chelating agent in the treatment of metal toxicity, particularly in cases of copper and zinc overload.
实验室实验的优点和局限性
The advantages of using EDA-MPA in lab experiments include its ability to selectively bind to metal ions, its stability, and its low toxicity. However, there are also limitations to its use, such as its limited solubility in water and its potential to interfere with other metal-containing compounds in the sample.
未来方向
There are several future directions for the use of EDA-MPA in scientific research. One area of interest is the development of new metal-based drugs that can target specific metalloproteins and enzymes. EDA-MPA can also be used in the development of new diagnostic tools for metal toxicity. Another area of research is the study of the interactions between EDA-MPA and other metal-containing compounds in the sample, which can provide insights into the role of metal ions in biological systems.
Conclusion:
EDA-MPA is a synthetic compound that has been widely used in scientific research for its ability to selectively bind to metal ions. It has a range of biochemical and physiological effects and has been used in the treatment of metal toxicity. The future directions for the use of EDA-MPA in scientific research include the development of new metal-based drugs and diagnostic tools, as well as the study of its interactions with other metal-containing compounds in biological systems.
合成方法
EDA-MPA can be synthesized by reacting 2-methylphenylacetic acid with ethylenediamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with acetic anhydride to obtain the final compound. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
EDA-MPA has been extensively used in scientific research due to its unique properties. It has been shown to selectively bind to copper and zinc ions, which are essential cofactors for many enzymes and proteins. This property has made it a valuable tool in the study of metalloproteins and their functions. EDA-MPA has also been used in the development of new metal-based drugs and as a chelating agent in the treatment of metal toxicity.
属性
IUPAC Name |
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-5-7-11-19(15)21(17(3)23)13-14-22(18(4)24)20-12-8-6-10-16(20)2/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKWZHAFLGHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5185197 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)

![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)